4-methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine
Overview
Description
4-Methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine is a chemical compound with the molecular formula C8H7N3O3. It is a derivative of pyrrolo[3,2-c]pyridine, featuring a methoxy group (-OCH3) at the 4-position and a nitro group (-NO2) at the 3-position on the pyrrolo[3,2-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine typically involves multi-step organic reactions. One common approach is the nitration of 4-methoxy-1H-pyrrolo[3,2-c]pyridine using nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The reaction conditions require careful control of temperature and reaction time to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods allow for efficient production and purification of the compound, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as iron (Fe) or tin (Sn) in acidic conditions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium azide (NaN3) or halides (e.g., iodide, chloride).
Major Products Formed:
Oxidation: Oxidation of the nitro group can lead to the formation of nitroso derivatives or carboxylic acids.
Reduction: Reduction of the nitro group can produce amines or hydroxylamines.
Scientific Research Applications
4-Methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine has found applications in several scientific research areas:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its effects on various biological targets.
Medicine: The compound's potential therapeutic applications are being investigated, particularly in the treatment of infectious diseases and cancer.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine exerts its effects involves interactions with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components. The exact molecular targets and pathways involved are still under investigation, but research suggests that the compound may affect enzymes, receptors, and signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
4-Methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine is structurally similar to other pyrrolo[3,2-c]pyridine derivatives, such as 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine and 4-methoxy-1H-pyrrolo[2,3-c]pyridine. its unique combination of methoxy and nitro groups sets it apart, giving it distinct chemical and biological properties. These differences make it a valuable compound for specific applications where other derivatives may not be as effective.
Properties
IUPAC Name |
4-methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-14-8-7-5(2-3-9-8)10-4-6(7)11(12)13/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQUXVKKVATWKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1C(=CN2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101263058 | |
Record name | 4-Methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101263058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190314-09-0 | |
Record name | 4-Methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190314-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101263058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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